molecular formula C16H16N2 B576484 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine CAS No. 10314-96-2

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine

Cat. No.: B576484
CAS No.: 10314-96-2
M. Wt: 236.318
InChI Key: PPXRVAYEODRGAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(pyridin-4-yl)ethylamine with 2-methylpyridine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indolizine ring .

Industrial Production Methods

Industrial production of indolizines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine is unique due to its specific substitution pattern and the presence of both pyridine and indolizine rings. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-3-(2-pyridin-4-ylethyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13-12-15-4-2-3-11-18(15)16(13)6-5-14-7-9-17-10-8-14/h2-4,7-12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXRVAYEODRGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)CCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698576
Record name 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10314-96-2
Record name 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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